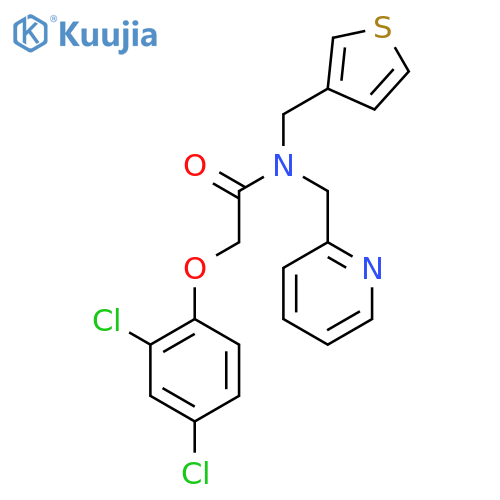Cas no 1234805-80-1 (2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide)

1234805-80-1 structure
商品名:2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide
2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide
- F5854-0981
- VU0523864-1
- 1234805-80-1
- AKOS024522404
- 2-(2,4-dichlorophenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide
-
- インチ: 1S/C19H16Cl2N2O2S/c20-15-4-5-18(17(21)9-15)25-12-19(24)23(10-14-6-8-26-13-14)11-16-3-1-2-7-22-16/h1-9,13H,10-12H2
- InChIKey: SXKRTOFFWIMTFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OCC(N(CC1C=CC=CN=1)CC1=CSC=C1)=O)Cl
計算された属性
- せいみつぶんしりょう: 406.0309543g/mol
- どういたいしつりょう: 406.0309543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5854-0981-4mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0981-5μmol |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0981-3mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0981-1mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0981-2mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0981-5mg |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5854-0981-2μmol |
2-(2,4-dichlorophenoxy)-N-[(pyridin-2-yl)methyl]-N-[(thiophen-3-yl)methyl]acetamide |
1234805-80-1 | 2μmol |
$57.0 | 2023-09-09 |
2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1234805-80-1 (2-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)methyl-N-(thiophen-3-yl)methylacetamide) 関連製品
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
